molecular formula C19H19N5O2S2 B3570091 1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea CAS No. 17486-59-8

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea

Cat. No.: B3570091
CAS No.: 17486-59-8
M. Wt: 413.5 g/mol
InChI Key: JJYSAJDAAKYLAQ-UHFFFAOYSA-N
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Description

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrimidine ring, a sulfonamide group, and a thiourea moiety

Preparation Methods

The synthesis of 1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base.

    Formation of the thiourea moiety: The final step involves the reaction of the sulfonamide derivative with phenyl isothiocyanate to form the thiourea moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or antifungal effects .

Comparison with Similar Compounds

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: Another sulfonamide with antibacterial properties, but with a different structure and spectrum of activity.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, with a simpler structure compared to this compound.

The uniqueness of this compound lies in its combination of a pyrimidine ring, sulfonamide group, and thiourea moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-13-12-14(2)21-18(20-13)24-28(25,26)17-10-8-16(9-11-17)23-19(27)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,24)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYSAJDAAKYLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360382
Record name 1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17486-59-8
Record name NSC337610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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